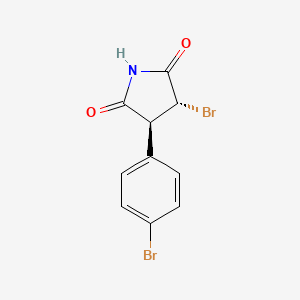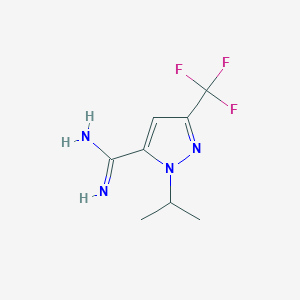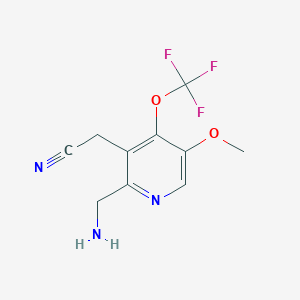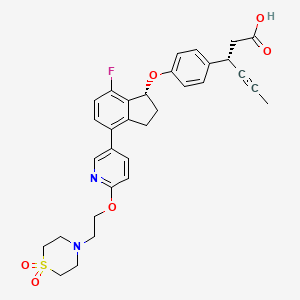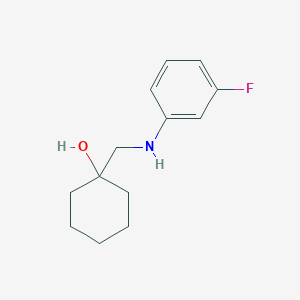
Nonyl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate is a complex organic compound with a molecular formula of C36H69NO5 and a molecular weight of 595.94 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 2-hydroxyethylamine and 4-pentylcyclohexanol.
Formation of the Core Structure: The intermediate compounds are then reacted with octanoic acid and nonyl alcohol under controlled conditions to form the core structure of the compound.
Final Assembly: The core structure is further reacted with additional reagents to introduce the desired functional groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Nonyl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Nonyl 8-((2-hydroxyethyl)(6-oxo-6-((4-pentylcyclohexyl)oxy)hexyl)amino)octanoate can be compared with similar compounds such as:
Octanoic acid, 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)-1-octylnonyl ester: Similar structure but with different alkyl chain lengths.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another structurally related compound with variations in the alkyl groups.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chains, which confer distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C36H69NO5 |
|---|---|
Peso molecular |
595.9 g/mol |
Nombre IUPAC |
nonyl 8-[2-hydroxyethyl-[6-oxo-6-(4-pentylcyclohexyl)oxyhexyl]amino]octanoate |
InChI |
InChI=1S/C36H69NO5/c1-3-5-7-8-9-13-20-32-41-35(39)22-16-11-10-12-18-28-37(30-31-38)29-19-14-17-23-36(40)42-34-26-24-33(25-27-34)21-15-6-4-2/h33-34,38H,3-32H2,1-2H3 |
Clave InChI |
KPKSDSMESZBZNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC1CCC(CC1)CCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


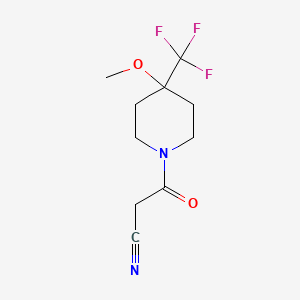
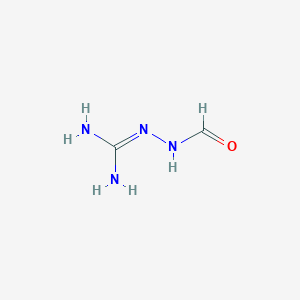
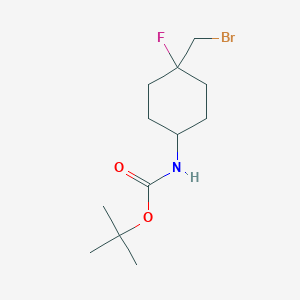
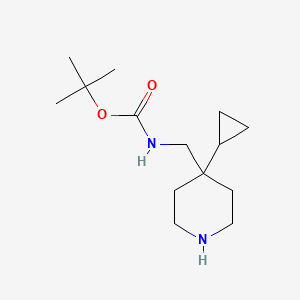
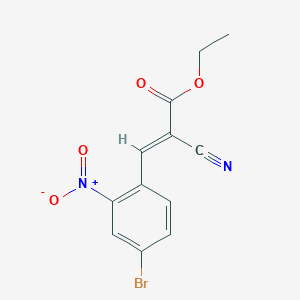

![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)

